(2-Iodophenyl)trimethylsilane
Description
Significance of Arylsilanes as Synthetic Intermediates
Arylsilanes, in general, are highly versatile intermediates in organic synthesis. chemrxiv.org They are valued for their stability, low toxicity, and the ability to be carried through multi-step syntheses. wright.educhemicalbook.com The silicon-carbon bond in arylsilanes can be activated under specific conditions to participate in cross-coupling reactions, serving as a stable and effective nucleophilic partner. wright.edu This reactivity has made arylsilanes attractive alternatives to other organometallic reagents in various synthetic applications, including materials chemistry and medicinal chemistry. wright.edunih.gov The development of methods for the preparation and transformation of arylsilanes continues to be an active area of research. chemrxiv.org
Overview of the Role of Halogenated Organosilanes
Halogenated organosilanes, such as (2-Iodophenyl)trimethylsilane, combine the reactivity of a carbon-halogen bond with the unique properties of an organosilicon moiety. The presence of a halogen, particularly iodine, provides a reactive site for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org The interplay between the halogen and the silyl (B83357) group on the same aromatic ring allows for sequential and site-selective functionalization, offering a powerful strategy for the synthesis of polysubstituted aromatic compounds. Furthermore, the trimethylsilyl (B98337) group can influence the reactivity of the molecule and can itself be a site for further chemical modification or can be used to direct reactions to specific positions on the aromatic ring. Halogenated organosilanes are also key precursors for the generation of highly reactive intermediates like arynes under mild conditions. scispace.comresearchgate.net
Contextualization within Organometallic Chemistry and Catalysis
The chemistry of this compound is deeply rooted in the principles of organometallic chemistry and catalysis. acs.org The transformations it undergoes are often mediated by transition metal complexes, particularly those of palladium, copper, and nickel. wikipedia.orgwikipedia.orgacs.org These catalytic systems enable fundamental organometallic processes such as oxidative addition, transmetalation, and reductive elimination, which are the cornerstone of cross-coupling reactions. libretexts.orggelest.com The study of how ligands and metal centers interact with halogenated arylsilanes provides valuable insights into reaction mechanisms and allows for the development of more efficient and selective catalysts. nih.govua.ac.be The ability to fine-tune the reactivity of these systems has expanded the synthetic utility of compounds like this compound, making them indispensable tools in modern synthetic organic chemistry. mdpi.commdpi.com
Detailed Research Findings
The utility of this compound is exemplified by its participation in a range of powerful synthetic methodologies.
Physical and Chemical Properties of this compound
While specific experimental data for this compound is not abundantly available in public literature, its properties can be estimated based on similar compounds.
| Property | Value |
| Molecular Formula | C9H13ISi |
| Molecular Weight | 292.19 g/mol |
| Appearance | Expected to be a colorless to yellow oil or low-melting solid |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Likely soluble in common organic solvents like THF, diethyl ether, and dichloromethane (B109758) |
Cross-Coupling Reactions
This compound is an excellent substrate for various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide moiety of this compound with an organoboron reagent. This method is widely used for the synthesis of biaryl compounds. libretexts.orgmdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. acs.orgliv.ac.uk
Sonogashira Coupling: The palladium/copper co-catalyzed coupling of the aryl iodide with a terminal alkyne is a powerful method for the synthesis of aryl alkynes. wikipedia.orgmdpi.com This reaction proceeds under mild conditions and tolerates a wide range of functional groups. thieme-connect.com
Hiyama Coupling: In this palladium-catalyzed reaction, the trimethylsilyl group can act as the nucleophilic partner after activation with a fluoride (B91410) source or under specific fluoride-free conditions. organic-chemistry.orgwikipedia.org This allows for the formation of a new carbon-carbon bond at the silylated position, demonstrating the dual reactivity of the molecule. fiu.edusioc-journal.cncore.ac.uk
Generation of Arynes
A significant application of ortho-haloarylsilanes like this compound is the generation of benzyne (B1209423) and other aryne intermediates. scispace.com Treatment with a fluoride source, such as cesium fluoride, can induce a 1,2-elimination of the trimethylsilyl and iodo groups to form the highly reactive aryne. researchgate.netacs.org These intermediates can then be trapped in situ by various nucleophiles or dienes in cycloaddition reactions, providing a powerful route to complex polycyclic aromatic systems. chemrxiv.orgpku.edu.cn
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13ISi |
|---|---|
Molecular Weight |
276.19 g/mol |
IUPAC Name |
(2-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
InChI Key |
IZYXNCCDSCBYSA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1I |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodophenyl Trimethylsilane and Its Precursors
Direct Synthesis Strategies
The direct synthesis of (2-Iodophenyl)trimethylsilane often involves the selective functionalization of a dihalogenated benzene (B151609) ring. These methods rely on the differential reactivity of halogens in metal-halogen exchange reactions, followed by trapping the resulting organometallic intermediate with a silicon electrophile.
Halogen-metal exchange is a cornerstone reaction for preparing organometallic compounds from organic halides. wikipedia.org In the context of synthesizing this compound, this reaction allows for the conversion of a C-X bond (where X is a halogen) to a C-metal bond, which can then be functionalized. wikipedia.org The choice of organometallic reagent and reaction conditions is critical for achieving high selectivity and yield.
A common pathway involves the selective metalation of a 1,2-dihaloarene. For instance, the reaction of 1-bromo-2-iodobenzene (B155775) with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures results in a clean iodine-lithium exchange. nih.gov The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond drives this selectivity. wikipedia.org The resulting 2-bromophenyllithium intermediate can then be trapped with chlorotrimethylsilane (B32843) to yield (2-Bromophenyl)trimethylsilane. A similar strategy starting with 1,2-diiodobenzene (B1346971) would be expected to undergo monolithiation followed by silylation to produce this compound.
The synthesis of this compound can be efficiently achieved by starting with readily available dihaloarenes. The key is to exploit the reactivity difference between the two halogen substituents.
From 1-Bromo-2-iodobenzene : When 1-bromo-2-iodobenzene is treated with n-BuLi, the iodine-lithium exchange occurs preferentially. nih.gov Quenching the resulting aryllithium species with chlorotrimethylsilane would install the trimethylsilyl (B98337) group at the 2-position, leaving the bromine at the 1-position. Subsequent conversion of the bromo group to an iodo group would be necessary to arrive at the target compound.
From 1,2-Dibromobenzene (B107964) : A one-step synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) from 1,2-dibromobenzene has been reported using tert-butyllithium (B1211817) and trimethylsilyltriflate. researchgate.net By carefully controlling the stoichiometry, it is possible to achieve a mono-lithiation, where only one bromine atom is exchanged. Subsequent reaction with a silylating agent like chlorotrimethylsilane provides (2-Bromophenyl)trimethylsilane. chemicalbook.com This intermediate can then be converted to the desired iodo-derivative.
Both organolithium and organomagnesium (Grignard) reagents are pivotal in the synthesis of this compound via halogen-metal exchange. wikipedia.orgnih.gov
Organolithium Reagents : These are highly reactive compounds widely used in organic synthesis as strong bases and nucleophiles. wikipedia.orgsigmaaldrich.com Reagents such as n-butyllithium, sec-butyllithium, and tert-butyllithium are commonly employed for lithium-halogen exchange. wikipedia.org These reactions are typically very fast and are often performed at cryogenic temperatures (e.g., -78 °C to -100 °C) in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether to minimize side reactions. nih.govresearchgate.net The choice of the specific alkyllithium can influence the selectivity and rate of the exchange. wikipedia.org
Organomagnesium Reagents : Grignard reagents can also participate in halogen-metal exchange reactions, although they are generally less reactive than their organolithium counterparts. rsc.org A protocol using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi has been developed to perform bromine-metal exchange under non-cryogenic conditions, which can be advantageous for large-scale synthesis. nih.gov This method can also be applied to di-brominated compounds, offering a high degree of selectivity. nih.gov
| Starting Material | Key Reagent(s) | Intermediate | Reaction Type |
|---|---|---|---|
| 1-Bromo-2-iodobenzene | n-BuLi, then (CH₃)₃SiCl | 2-Bromophenyllithium | Selective Iodine-Lithium Exchange |
| 1,2-Dibromobenzene | n-BuLi, then (CH₃)₃SiCl | 2-Bromophenyllithium | Bromine-Lithium Exchange |
| Bromo- or Iodoarenes | i-PrMgCl / n-BuLi | Arylmagnesium species | Halogen-Magnesium/Lithium Exchange |
Synthesis of Related Aryne Precursors
This compound is structurally related to a class of important aryne precursors. The synthesis of these precursors, which feature a trimethylsilyl group ortho to a good leaving group, is critical for modern organic chemistry.
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) (triflate) is a versatile and widely used precursor for generating benzyne (B1209423) under mild, fluoride-induced conditions. acs.orgthieme-connect.com Several efficient synthetic routes have been developed.
Alternative methods begin with halogenated phenols:
From 2-Chlorophenol : A four-step procedure that avoids the use of organolithium reagents has been reported. thieme-connect.com The synthesis begins with the protection of the hydroxyl group as a (trimethylsilyl)oxy ether, followed by a second silylation on the aromatic ring, hydrolysis of the silyl (B83357) ether, and finally triflation of the resulting 2-(trimethylsilyl)phenol (B102975). thieme-connect.com
From 2-Bromophenol (B46759) : A similar strategy starting from 2-bromophenol is also utilized, providing the target triflate in good yields. thieme-connect.comchemicalbook.com
The final step in these syntheses is the conversion of 2-(trimethylsilyl)phenol to the triflate. This is typically achieved by treating the phenol (B47542) with trifluoromethanesulfonic anhydride (B1165640) in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) at 0 °C. thieme-connect.comchemicalbook.com
| Starting Material | Key Steps | Overall Yield | Reference |
|---|---|---|---|
| Phenol | Protection, Directed ortho-metalation/silylation, Deprotection/Triflation | 66% | acs.orgchemicalbook.com |
| 2-Chlorophenol | O-silylation, C-silylation, Hydrolysis, Triflation | 81% | thieme-connect.com |
| 2-Bromophenol | O-silylation, C-silylation, Hydrolysis, Triflation | Not specified | thieme-connect.comchemicalbook.com |
Another class of highly efficient benzyne precursors are hypervalent iodine compounds, such as phenyl[2-(trimethylsilyl)phenyl]iodonium triflate. orgsyn.orgrsc.org These compounds are stable, crystalline solids that generate benzyne under very mild, neutral conditions upon treatment with a fluoride (B91410) source. orgsyn.org
The synthesis is typically a two-step process starting from a 1,2-dihaloarene:
Preparation of 1,2-bis(trimethylsilyl)benzene : The key intermediate is prepared from 1,2-dichlorobenzene (B45396) or 1,2-dibromobenzene. orgsyn.orgorgsyn.org The reaction involves treating the dihaloarene with magnesium metal and chlorotrimethylsilane. orgsyn.orgorgsyn.org While older procedures used the toxic solvent hexamethylphosphoramide (B148902) (HMPA), newer methods have been developed to avoid it. orgsyn.orgorgsyn.org
Formation of the Iodonium (B1229267) Salt : 1,2-bis(trimethylsilyl)benzene is then reacted with (diacetoxyiodo)benzene (B116549), which is activated by trifluoromethanesulfonic acid. rsc.orgorgsyn.org This reaction proceeds in a solvent like dichloromethane and results in the formation of the stable phenyl[2-(trimethylsilyl)phenyl]iodonium triflate, which can be purified by crystallization. orgsyn.org
This precursor offers advantages due to its stability and the mild conditions required for benzyne generation, making it suitable for reactions with sensitive substrates. orgsyn.orgorgsyn.org
Derivatization from Phenol Derivatives
The derivatization of phenols is a key strategy in the synthesis of silylated aryl compounds. While direct high-yield synthesis of this compound from phenol in a single step is not extensively documented, multi-step sequences starting from phenol derivatives are common. A general approach involves the initial iodination of a phenol, followed by silylation.
For instance, the synthesis of related 2-(trimethylsilyl)aryl sulfonates often begins with the iodination of phenol to produce 2-iodophenol (B132878). nih.gov This intermediate can then undergo further functionalization. The hydroxyl group of phenols can be converted into a better leaving group, such as a triflate or a sulfonate, to facilitate subsequent reactions. For example, 2-iodophenol can be reacted with trifluoromethanesulfonic anhydride to form 2-iodophenyl trifluoromethanesulfonate, a superior aryne precursor. researchgate.net
The silylation of phenols is a well-established reaction. nih.govnih.gov Various silylating agents can be employed, such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). nih.govnih.gov These reactions typically proceed under mild conditions to afford the corresponding trimethylsilyl ethers. For the synthesis of this compound, a strategy could involve the protection of the hydroxyl group of 2-iodophenol as a trimethylsilyl ether, followed by a reaction that introduces the trimethylsilyl group at the desired position, although this specific direct conversion is less common.
A more practical approach involves the synthesis of precursors like 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates from phenolic compounds. nih.govacs.org This method starts with the appropriate phenol, which is first silylated and then converted to the corresponding sulfonate. nih.govacs.org While this example does not directly yield this compound, it demonstrates the utility of phenol derivatives in accessing functionalized silylated aromatic compounds.
Table 1: Examples of Phenol Derivatization Reactions
| Starting Material | Reagent(s) | Product | Reference |
| Phenol | I2, H2O2 | 2-Iodophenol | nih.gov |
| 2-Iodophenol | Trifluoromethanesulfonic anhydride, Triethylamine | 2-Iodophenyl trifluoromethanesulfonate | researchgate.net |
| Phenols | bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ethers of phenols | nih.gov |
| Phenols | N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | t-butyldimethylsilyl ethers of phenols | researchgate.net |
Novel Aryne Precursors: O-(Trimethylsilyl)aryl Fluorosulfates
A significant advancement in aryne chemistry involves the use of O-(trimethylsilyl)aryl fluorosulfates as stable and efficient aryne precursors. nih.govacs.orgacs.org These compounds can be synthesized from o-trimethylsilyl aryl phenols and sulfuryl fluoride. acs.org The resulting O-(trimethylsilyl)aryl fluorosulfates are advantageous as they are stable to air and moisture and can be stored for extended periods at room temperature. acs.org
The generation of arynes from these precursors occurs under mild conditions and can be initiated with or without an external fluoride source. acs.org This versatility makes them valuable reagents in organic synthesis. For instance, the Diels-Alder reaction between o-(trimethylsilyl)phenyl fluorosulfate (B1228806) and furan (B31954) proceeds smoothly to give the corresponding cycloadducts in good yields. researchgate.net
The synthesis of these precursors is straightforward. A class of o-(trimethylsilyl)aryl fluorosulfates has been synthesized and successfully used to generate arynes that can be trapped by various agents like azides and furans, resulting in good to excellent yields of the corresponding products. nih.govacs.org This methodology provides an economic and practical route for the application of arynes in industrial-scale synthesis. acs.org
Table 2: Synthesis and Reactions of O-(Trimethylsilyl)aryl Fluorosulfates
| Precursor | Trapping Agent | Product Type | Yield | Reference |
| o-(trimethylsilyl)phenyl fluorosulfate | Furan | Diels-Alder adduct | 82% | researchgate.net |
| o-(trimethylsilyl)phenyl fluorosulfate | Azides | Triazoles | Good to Excellent | nih.govacs.org |
| o-(trimethylsilyl)phenyl fluorosulfate | Acyl acetoacetates | Addition products | Good to Excellent | nih.gov |
This approach, while not directly producing this compound, is highly relevant as it demonstrates a modern and efficient method for generating functionalized arynes from silylated phenol derivatives. The principles could be extended to appropriately substituted starting materials to access a wider range of aryne precursors.
Reactivity Profiles and Mechanistic Pathways of 2 Iodophenyl Trimethylsilane Derivatives
Dehalogenative Activation Mechanisms
Dehalogenative activation is a crucial process for initiating the formation of arynes from precursors like (2-iodophenyl)trimethylsilane. This typically involves the removal of the halogen atom (iodine) and the adjacent trimethylsilyl (B98337) group.
Fluoride-Induced Activation of the Silicon-Carbon Bond
Fluoride (B91410) ions are highly effective in activating the silicon-carbon bond in 2-(trimethylsilyl)aryl precursors. greyhoundchrom.comresearchgate.netresearchgate.net The high affinity of fluoride for silicon facilitates the cleavage of the C-Si bond. This process is a cornerstone of mild aryne generation methods. greyhoundchrom.comnih.gov For instance, 2-(trimethylsilyl)aryl triflates react with fluoride salts like cesium fluoride (CsF) to generate arynes under gentle conditions. greyhoundchrom.comacs.org This fluoride-induced 1,2-elimination is a key step in many synthetic applications of arynes. acs.org The reaction is believed to proceed through the formation of a pentacoordinate silicon intermediate. researchgate.netacs.org The strength of the silicon-fluoride bond provides the thermodynamic driving force for the reaction.
The choice of the fluoride source can be critical. While sources like CsF are common, the use of nonafluorobutanesulfonyl fluoride (NfF) in the presence of a base like cesium carbonate (Cs2CO3) can also trigger aryne formation from 2-trimethylsilylphenols in situ. acs.org This method combines the formation of the nonaflate leaving group and the fluoride-triggered elimination into a single step. acs.org
Intermolecular Dehalogenative Activation Processes
Recent studies have revealed a novel reactivity of trimethylsilyl reagents involving intermolecular dehalogenative activation. chemrxiv.org In this process, a trimethylsilyl compound, activated by a base such as cesium fluoride with 18-crown-6 (B118740), can abstract a halogen atom from another molecule, leading to the anionic activation of the substrate. chemrxiv.org This reactivity is analogous to the halogen-metal exchange seen with classical carbanion species. chemrxiv.org
For example, the C-Si bond activated by CsF/18-crown-6 has been shown to abstract an iodine atom from substrates intermolecularly. chemrxiv.org This was observed when 3-trimethylsilyl benzo[b]thiophene was activated in the presence of 1,2-diiodobenzene (B1346971), resulting in the formation of 3-iodo benzo[b]thiophene. chemrxiv.org This intermolecular dehalogenation can be harnessed for the in-situ generation of arynes from precursors like 2-iodophenyl trifluoromethanesulfonate (B1224126). chemrxiv.org
This dehalogenative activation is highly dependent on the halogen atom present on the substrate, with iodides being more reactive than bromides, while chlorides and fluorides are generally unreactive under these conditions. chemrxiv.org
Anionic Activation of Substrates as Carbanion Equivalents
Organosilicon reagents, when activated by a base like fluoride or an alkoxide, can behave as carbanion equivalents. chemrxiv.org This anionic activation transforms the otherwise stable organosilicon compound into a potent nucleophile or a precursor for other reactive intermediates. chemrxiv.orgcaltech.edu This behavior is similar to that of organolithium and Grignard reagents. chemrxiv.org
The activation of this compound and related compounds can lead to the formation of an aryl anion. researchgate.net This aryl anion is a key intermediate in the subsequent elimination to form benzyne (B1209423). wikipedia.org The generation of the aryl anion can be achieved through various methods, including dehalogenative activation where the silicon species facilitates the removal of the iodine, leading to a transient carbanion at the ortho position. chemrxiv.org This carbanion then readily eliminates the trimethylsilyl group to form the aryne.
Aryne Generation and Intermediates
The primary utility of this compound derivatives in organic synthesis lies in their role as precursors for arynes, which are highly reactive and versatile intermediates.
In-situ Formation of Benzynes from (2-Trimethylsilyl)aryl Precursors
(2-Trimethylsilyl)aryl halides and triflates are widely recognized as efficient precursors for the in-situ generation of benzynes under mild conditions. greyhoundchrom.comresearchgate.netrsc.orgnih.gov The general strategy involves the 1,2-elimination of the trimethylsilyl group and the leaving group (halide or triflate). acs.org
The "Kobayashi precursor," 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and its analogues are classic examples. greyhoundchrom.comnih.gov Treatment of these precursors with a fluoride source, such as CsF or tetrabutylammonium (B224687) fluoride (TBAF), triggers a cascade that results in the formation of benzyne. nih.govacs.org This method has been instrumental in advancing aryne chemistry due to its mildness and functional group tolerance. greyhoundchrom.comnih.gov
The efficiency of aryne generation can be influenced by the leaving group. While triflates are common, other leaving groups like nonaflates and even halides (iodides and bromides) can be used. acs.orgnih.gov Silylaryl iodides, in particular, have been shown to be competent aryne sources. nih.gov The choice of precursor often depends on the specific reaction conditions and the desired reactivity.
The generated benzyne is highly reactive and is typically trapped in-situ by a variety of reagents, leading to the formation of complex molecular architectures through reactions such as nucleophilic additions, cycloadditions, and insertion reactions. nih.govacs.orgrsc.orgacs.org
| Precursor Type | Activator | Key Features |
| 2-(Trimethylsilyl)aryl triflates | Fluoride salts (e.g., CsF, TBAF) | Mild conditions, widely applicable. greyhoundchrom.comacs.org |
| 2-(Trimethylsilyl)aryl nonaflates | Fluoride salts | Can be generated in situ from 2-trimethylsilylphenols. acs.org |
| 2-(Trimethylsilyl)aryl iodides/bromides | Fluoride salts, strong bases | Can be effective alternatives to triflates. nih.gov |
| 2-Iodophenol (B132878) | Trimethylsilyl reagents, base | One-pot generation of aryne. chemrxiv.orgchemrxiv.org |
Proposed Concerted and Polar Mechanisms for Aryne Generation
The mechanism of aryne generation from 2-(trimethylsilyl)aryl precursors has been a subject of investigation, with both concerted and polar (stepwise) pathways being proposed.
In the case of 2-(trimethylsilyl)aryl triflates, a concerted mechanism is often assumed. nih.govacs.org In this pathway, the attack of the fluoride ion on the silicon atom and the departure of the triflate leaving group occur simultaneously, leading directly to the formation of the aryne without the generation of a discrete anionic intermediate.
Conversely, for other precursors like 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, a polar mechanism has been proposed. nih.govacs.org This stepwise pathway involves the initial formation of a carbanion intermediate. For instance, fluoride-induced desilylation could generate an aryl anion at the ortho position, which then expels the leaving group in a separate step to form the benzyne. researchgate.net Evidence for a polar mechanism can sometimes be inferred from the formation of side products that result from the protonation or other reactions of the carbanion intermediate. researchgate.net The nature of the leaving group and the reaction conditions can influence which mechanism is favored. nih.govacs.org
Investigation of Transient Aryne Species
This compound and its analogs are well-established precursors for the generation of arynes, which are highly reactive intermediates. nih.govnih.gov The formation of these transient species typically involves a 1,2-elimination reaction.
The generation of benzyne from precursors like 2-(trimethylsilyl)aryl trifluoromethanesulfonates can be induced by fluoride ions under mild conditions. nih.gov A proposed mechanism for aryne generation from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates involves a polar pathway. acs.org The reaction of silylaryl triflates with a metal fluoride is thought to generate an ortho-metalated aryl triflate that rapidly decomposes to form the aryne. nih.gov It has been noted that (2-bromophenyl)lithium can eliminate lithium bromide at very low temperatures, and the corresponding (2-iodophenyl)lithium is expected to be even less stable, facilitating aryne formation. nih.gov
A study on 3-methoxyaryne precursors found 2-iodo-3-methoxyphenyl triflate to be highly effective, particularly in nonpolar solvents. researchgate.net Furthermore, the generation of arynes from ortho-diiodoarenes can be mediated by sodium hydride under mild conditions. pku.edu.cn The interaction between NaH and the two adjacent iodine atoms is believed to facilitate the formation of the aryne. pku.edu.cn
The reactivity of these generated arynes is diverse. They can undergo nucleophilic addition reactions and cycloadditions. For instance, arynes generated from 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates have been successfully used in [3+2] cycloadditions with azides and [4+2] cycloadditions with furans. acs.org
A proposed mechanism for the reaction of arynes generated from ortho-diiodoarenes with ketone enolates suggests that the enolates exist as tetrameric aggregates, which accounts for the high regioselectivity observed with bulky substrates. pku.edu.cn
Electrophilic Aromatic Substitution (EAS) Involving Arylsilanes
Arylsilanes, including this compound, participate in electrophilic aromatic substitution (EAS) reactions, where the trimethylsilyl group plays a significant role in directing the outcome of the reaction.
Role of Trimethylsilyl Groups in Directing Electrophilic Attack
In electrophilic aromatic substitution, the trimethylsilyl group acts as a powerful directing group. Unlike typical activating or deactivating groups that direct incoming electrophiles to ortho, meta, or para positions, the silyl (B83357) group directs the electrophile to the same carbon atom to which it is attached. almerja.com This phenomenon is known as ipso-substitution. almerja.com
The selectivity for ipso-substitution arises from the stabilization of the cationic intermediate, the arenium ion (or Wheland complex). almerja.comulethbridge.ca When the electrophile attacks the carbon bearing the trimethylsilyl group, a carbocation is formed at the beta-position relative to the silicon atom. This β-silicon cation is significantly stabilized by hyperconjugation with the carbon-silicon bond. almerja.com This stabilization lowers the activation energy for the formation of this specific intermediate, making ipso-attack the favored pathway. almerja.com The subsequent cleavage of the weakened C-Si bond by a nucleophile leads directly to the ipso-substituted product. almerja.com
The directing effect of substituents in EAS is a well-established principle, with electron-donating groups (EDGs) typically acting as ortho/para directors and electron-withdrawing groups (EWGs) as meta directors (with the exception of halogens). wikipedia.orgorganicchemistrytutor.com The trimethylsilyl group's ability to stabilize a β-carbocation overrides these general trends, leading to the observed high regioselectivity for ipso-substitution. almerja.com
Lewis Acid Activation of Electrophiles
Lewis acids are frequently employed in electrophilic aromatic substitution reactions to increase the electrophilicity of the attacking species. libretexts.orgnih.gov In the context of reactions involving arylsilanes, Lewis acids can activate the electrophile, facilitating the ipso-substitution.
For example, in Friedel-Crafts reactions, a Lewis acid like aluminum chloride (AlCl₃) is used to generate a highly reactive electrophile from an alkyl or acyl halide. libretexts.org This electrophile then attacks the aromatic ring. In the case of an arylsilane, this attack will preferentially occur at the silyl-substituted position.
A proposed mechanism for the carboxylation of aromatic compounds in the presence of a trimethylsilyl halide (TMSX) and a Lewis acid (AlX₃) highlights this activation. nih.gov It is suggested that TMSX and AlX₃ can form a species like TMSAlX₄, which then silylates the aromatic substrate via an electrophilic aromatic substitution to yield an arylsilane. Subsequently, a CO₂-AlX₃ complex can react with the arylsilane, leading to the carboxylated product and regenerating the TMSX. nih.gov The stabilizing effect of the Si-C bond on the developing positive charge (the β-effect) favors this reaction pathway. nih.gov
The activation of electrophiles by Lewis acids is a general strategy in EAS. researchgate.net For instance, N-haloimides, which are sources of halonium ions, are traditionally activated by Brønsted or Lewis acids. researchgate.net This activation makes them more potent electrophiles for aromatic halogenation.
Radical-Based Reactivity
Organosilanes, including derivatives of this compound, can also engage in radical-based reactions, where they can act as reducing agents or undergo fragmentation processes.
Organosilanes as Radical Reducing Agents
Organosilanes that possess one or more silicon-hydrogen bonds can function as radical-based reducing agents. thermofishersci.inorganic-chemistry.org The nature of the groups attached to the silicon atom influences the character of the Si-H bond, allowing the reactivity of the organosilane to be tailored for specific reductions. thermofishersci.in For instance, triphenylsilane (B1312308) and tris(trimethylsilyl)silane (B43935) (TTMSS) are used for free-radical reductions as alternatives to the more toxic tri-n-butyltin hydride. thermofishersci.inorganic-chemistry.org
The mechanism of these reductions typically involves a free-radical chain process. acs.org The organosilane acts as a hydrogen atom donor to an organic radical, thereby reducing it and generating a silyl radical. This silyl radical can then propagate the chain. The efficiency of these reactions depends on the kinetics of the individual propagation steps. acs.org
The hydrogen-donating ability of organosilanes can be modulated. For example, the use of a thiol in conjunction with tris(trimethylsilyl)silane can create a reducing system where the thiol acts as the primary hydrogen donor and is then regenerated by the silane (B1218182). mdpi.com
Novel water-soluble organosilanes have also been developed to serve as radical reducing agents in aqueous media, demonstrating the versatility of this class of compounds. oup.com
Reductive Radical Fragmentation Processes
The aryl radical generated from the homolytic cleavage of the carbon-iodine bond in this compound derivatives can initiate fragmentation reactions. A notable example is the reductive radical fragmentation of acetals derived from carbohydrates.
In one study, a [1-cyano-2-(2-iodophenyl)]ethylidene acetal (B89532) was used as a protecting group for thioglycoside donors. acs.org Upon treatment with a radical initiator and a reducing agent like tri-n-butyltin hydride, a tin-mediated radical fragmentation occurs. acs.org This process leads to the formation of synthetically valuable β-rhamnopyranosides in high yields. acs.org
Intramolecular radical cyclizations are another important application. For example, N-allyl-N-(2-iodophenyl)acetamide can undergo a radical cyclization in the presence of tris(trimethylsilyl)silane (TTMSS) under visible light irradiation to form substituted indolines. rsc.org Similarly, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts using the (TMS)₃SiH/AIBN system has been used to synthesize polyheterocycles. beilstein-journals.orgbeilstein-journals.org In these reactions, the initially formed aryl radical adds intramolecularly to a double bond, followed by reduction of the resulting alkyl radical by the silane to complete the cyclization.
The choice of the halogen on the aryl precursor can influence the selectivity of these radical reactions. For instance, in a system with both an ortho-bromophenyl and an ortho-iodophenyl substituent, selective cyclization can be achieved by targeting the more labile carbon-iodine bond. beilstein-journals.org
Palladium-Catalyzed Reactions and Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org For substrates like this compound, these reactions typically proceed through a catalytic cycle involving a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
The catalytic cycle generally commences with the oxidative addition of the aryl iodide, such as this compound, to a low-valent palladium(0) complex. fiveable.meiitk.ac.in This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) species. nih.govutoronto.ca The reactivity of aryl halides in oxidative addition typically follows the order I > Br > Cl, making aryl iodides like this compound highly suitable substrates. nih.gov The oxidative addition is often the rate-determining step in the catalytic cycle. nih.gov
Following oxidative addition, transmetalation occurs, where an organometallic reagent transfers its organic group to the palladium(II) center. libretexts.orglibretexts.org In the context of reactions involving this compound, if it were used as the coupling partner with another organometallic reagent, the aryl group from the other reagent would transfer to the palladium complex. Conversely, if a derivative of this compound were the organometallic component (e.g., a silanolate), the (2-trimethylsilylphenyl) group would transfer to the palladium center. nih.gov The transmetalation step is crucial for bringing together the two organic fragments that will be joined in the final product. google.com The nature of the organometallic reagent and the ligands on the palladium catalyst significantly influence the efficiency of this step. For organosilicon reagents, activation with a fluoride source is often necessary to facilitate transmetalation by forming a more reactive pentacoordinate silicate. google.com
A general representation of these initial steps in a catalytic cycle is shown below:
Oxidative Addition:
LnPd(0) + this compound → LnPd(II)(2-trimethylsilylphenyl)(I)
Transmetalation:
LnPd(II)(2-trimethylsilylphenyl)(I) + R-M → LnPd(II)(2-trimethylsilylphenyl)(R) + M-I
Where:
L = Ligand
R-M = Organometallic reagent
Both Palladium(0) and Palladium(II) oxidation states are pivotal in the catalytic cycle. fiveable.me
Palladium(0) Species: The active catalyst is typically a coordinatively unsaturated Pd(0) complex, often generated in situ from a Pd(II) precatalyst. rsc.org This Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl halide. acs.orguwindsor.ca The stability and reactivity of the Pd(0) complex are modulated by the supporting ligands. acs.org Anionic palladium(0) complexes, formed by the coordination of anions like halides, can also act as the effective catalysts and influence the rate of oxidative addition. acs.orguwindsor.ca
Palladium(II) Intermediates: Upon oxidative addition, a stable square-planar Pd(II) intermediate is formed. nih.govdiva-portal.org This intermediate is the central point of the catalytic cycle, undergoing transmetalation and subsequently reductive elimination. diva-portal.org The ligands attached to the Pd(II) center influence its stability and the subsequent elementary steps. ethz.ch In some catalytic cycles, particularly those involving C-H activation, the reaction may start with a Pd(II) salt, which is then either reduced to Pd(0) to initiate a Pd(0)/Pd(II) cycle or participates directly in a Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycle. nih.gov
The interplay between these two oxidation states is fundamental to the catalytic process, allowing for the sequential bond-breaking and bond-forming events that constitute the cross-coupling reaction.
Table 1: Key Roles of Palladium Species in Catalytic Cycles
| Oxidation State | Role in Catalytic Cycle | Key Transformation |
|---|---|---|
| Palladium(0) | Active catalyst | Initiates the cycle via oxidative addition with the aryl halide. acs.orguwindsor.ca |
| Palladium(II) | Central intermediate | Undergoes transmetalation and reductive elimination to form the final product and regenerate the Pd(0) catalyst. diva-portal.org |
The formation of the new carbon-carbon bond culminates in the reductive elimination step. From the dialkyl- or aryl-alkyl-palladium(II) intermediate formed after transmetalation, the two organic groups couple, and a new C-C bond is formed, while the palladium center is reduced back to its Pd(0) state, thus closing the catalytic cycle. enscm.frmdpi.com
LnPd(II)(2-trimethylsilylphenyl)(R) → (2-R-phenyl)trimethylsilane + LnPd(0)
In some palladium-catalyzed reactions, such as the Heck reaction, the mechanism involves migratory insertion rather than transmetalation. iitk.ac.inlibretexts.org In such a pathway, an alkene would coordinate to the arylpalladium(II) intermediate, followed by the insertion of the alkene into the palladium-carbon bond. lookchem.comchemrxiv.org Subsequent β-hydride elimination would then yield the final product and a hydridopalladium(II) species, which, after deprotonation, regenerates the Pd(0) catalyst. libretexts.org
For this compound, a Heck-type reaction with an alkene would proceed via:
Oxidative Addition: Formation of the arylpalladium(II) iodide complex.
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and inserts into the Pd-aryl bond.
β-Hydride Elimination: Elimination of a hydrogen atom from the alkyl chain to form the final alkenylated product and a hydridopalladium(II) species.
Catalyst Regeneration: Base-assisted elimination of HI regenerates the Pd(0) catalyst.
The specific pathway, whether through transmetalation and reductive elimination or insertion and β-hydride elimination, depends on the reaction partners and conditions employed.
Electrochemical Rearrangement Reactions
Electrochemical methods offer an alternative, reagent-free approach to induce chemical transformations, including rearrangements and cyclizations of organohalides like this compound. pku.edu.cn
At the cathode, this compound can undergo a one-electron reduction to form a radical anion. pku.edu.cnresearchgate.net This radical anion is typically unstable and rapidly cleaves the carbon-iodine bond to generate an aryl radical and an iodide ion. pku.edu.cnsoton.ac.uk
Ar-I + e⁻ → [Ar-I]•⁻ → Ar• + I⁻
This aryl radical is a key intermediate that can participate in subsequent reactions. In the absence of other trapping agents, it can be further reduced at the cathode to an aryl anion, which is then protonated by the solvent or an additive to yield the de-iodinated product, phenyltrimethylsilane. soton.ac.ukrsc.org This two-electron reduction pathway often competes with desired radical cyclization reactions. soton.ac.uk The use of a mediator, a species that is more easily reduced than the substrate, can generate the aryl radical in the bulk solution away from the cathode surface, favoring intermolecular or intramolecular reactions over further reduction. researchgate.netrsc.org
The aryl radical generated from the cathodic reduction of this compound, particularly if it has a suitable pendant group, can undergo intramolecular cyclization . acs.orgrsc.org For instance, if the trimethylsilyl group were replaced with a substituent containing an alkene or alkyne, the aryl radical could add to this unsaturated bond in an exo or endo fashion to form a new ring system. acs.orgresearchgate.net
The formation of silyl-substituted cyclic compounds can be achieved through such radical cyclizations. colab.wsrsc.org For example, the intramolecular homolytic aromatic silylation of related arylhydrosilanes can lead to the formation of silafluorenes. rsc.org In the case of this compound itself, without a reactive tether, intramolecular cyclization is not a primary pathway. However, derivatives designed with an appropriate unsaturated side chain could be expected to undergo such electrochemically induced cyclizations. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-exo) is influenced by the structure of the substrate. acs.org
An example of a proposed intramolecular cyclization of a derivative is shown below:
Cathodic Reduction: Generation of the aryl radical from the corresponding aryl iodide.
Intramolecular Addition: The aryl radical attacks a pendant unsaturated group.
Radical Termination: The resulting radical intermediate is then reduced and protonated, or abstracts a hydrogen atom from the solvent to yield the final cyclized product. rsc.org
Recent studies have shown that electrochemical reduction of α-(ortho-iodophenyl)-β-oxoesters leads to the formation of an aryl radical, which then undergoes cyclization and ring expansion. rsc.org This highlights the potential for complex rearrangements initiated by the cathodic reduction of aryl iodides.
Synthetic Applications in Organic Transformations
Aryne-Mediated Reactions
(2-Iodophenyl)trimethylsilane and its derivatives are valuable precursors for the generation of arynes, which are highly reactive intermediates used in organic synthesis to construct substituted aromatic compounds. chemrxiv.orgpku.edu.cn While 2-(trimethylsilyl)aryl trifluoromethanesulfonates, known as Kobayashi's precursors, are the most commonly employed aryne sources due to their generation under mild, fluoride-induced conditions, iodo-based precursors represent a significant alternative. sci-hub.senih.govnih.govgreyhoundchrom.com The generation of arynes from these precursors can be triggered under various conditions, including the use of fluoride (B91410) ions, strong bases, or transition metal catalysis, expanding the toolkit for synthetic chemists. greyhoundchrom.comsorbonne-universite.fr The versatility of arynes generated from these precursors is demonstrated in a wide array of chemical transformations.
The Diels-Alder reaction involving arynes is a powerful strategy for the synthesis of complex, benzo-fused carbocyclic and heterocyclic frameworks. nih.gov Arynes, generated in situ from precursors like this compound derivatives, readily engage with a variety of dienes.
Notable research findings in this area include:
Reactions with Fulvenes: The Diels-Alder reaction between arynes and pentafulvenes has been developed as an efficient and scalable method to produce benzonorbornadiene derivatives. nih.gov
Reactions with Pyrroles and Furans: N-arylpyrroles and furans serve as effective dienes in cycloadditions with arynes generated from diaryliodonium salts, yielding a range of bridged-ring amines. d-nb.infobeilstein-journals.org These reactions can proceed smoothly to give cycloadducts in moderate to excellent yields. d-nb.infobeilstein-journals.org
Reactions with Other Dienes: Other dienes, such as 1,2-benzoquinones and tropones, have also been successfully employed in Diels-Alder reactions with arynes. nih.gov
The table below summarizes representative examples of Diels-Alder reactions involving arynes.
| Diene | Aryne Precursor Type | Product Type | Yield (%) | Reference(s) |
| N-Phenylpyrrole | Phenyl(mesityl)iodonium tosylate | Bridged-ring amine | 23-96 | d-nb.infobeilstein-journals.org |
| Furan (B31954) | Diaryliodonium salts | Furan-aryne cycloadduct | N/A | d-nb.info |
| Pentafulvenes | 2-(Trimethylsilyl)aryl triflates | Benzonorbornadiene derivatives | N/A | nih.gov |
| 1,3-Diphenylisobenzofuran | 2-Iodophenyl trifluoromethanesulfonate (B1224126) | Diels-Alder adduct | 52-83 | chemrxiv.org |
Multicomponent reactions (MCRs) involving arynes provide a highly efficient route to complex molecules in a single step. These reactions typically proceed via the initial addition of a nucleophile to the aryne, generating an aryl anion intermediate that is then trapped by a third component. nih.gov
Key examples of aryne-based MCRs include:
Phosphine-Mediated MCR: A three-component reaction between phosphines, arynes generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, and aldehydes has been developed to synthesize complex organophosphorus compounds. rsc.org For instance, the reaction of triphenylphosphine, benzyne (B1209423), and 4-chlorobenzaldehyde (B46862) yields the corresponding 1,3-dihydro-1λ⁵-benzo[c] chemrxiv.orgthieme-connect.comoxaphosphole derivative in 81% yield. rsc.org
N-Heterocycle-Initiated MCR: N-heterocycles such as quinoline (B57606) and isoquinoline (B145761) can act as nucleophilic triggers in MCRs with arynes. When N-substituted isatin (B1672199) is used as the third component, the reaction affords spirooxazino(iso)quinolines. nih.gov
CO₂ Incorporation: An eco-friendly three-component MCR has been reported using in-situ generated benzynes, imines, and carbon dioxide to produce benzoxazinones. greyhoundchrom.com
The following table presents examples of multicomponent reactions utilizing arynes.
| Nucleophile | Aryne Precursor | Third Component | Product Type | Yield (%) | Reference(s) |
| Triphenylphosphine | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Chlorobenzaldehyde | Benzo[c] chemrxiv.orgthieme-connect.comoxaphosphole | 81 | rsc.org |
| Triphenylphosphine | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Bromobenzaldehyde | Benzo[c] chemrxiv.orgthieme-connect.comoxaphosphole | 85 | rsc.org |
| Isoquinoline | 2-(Trimethylsilyl)aryl triflates | N-Substituted Isatin | Spirooxazino(iso)quinoline | N/A | nih.gov |
| Imine | Anthranilic acid derivatives | Carbon Dioxide | Benzoxazinone | N/A | greyhoundchrom.com |
The addition of nucleophiles to the strained triple bond of an aryne is a fundamental reaction in aryne chemistry, leading to the formation of ortho-disubstituted arenes. A wide range of nucleophiles can be employed in these transformations.
Research has demonstrated the following nucleophilic additions:
O-Arylation: Phenols are effective nucleophiles for arynes, leading to the synthesis of diaryl ethers. nih.govacs.org Reactions using 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate (B8647990) as the aryne precursor with various substituted phenols have yielded addition products in yields ranging from 24% to 92%. nih.govacs.org The reaction of 2-(trimethylsilyl)phenyl 4-chlorobenzenesulfonate with halogenated phenols, for example, resulted in diphenyl ethers in yields of 80-89%. acs.org
N-Arylation: Amines readily add to arynes to produce arylamines. nih.gov Studies on the nucleophilic addition of amines to 2,3-pyridyne have shown that 2-aminopyridines are generated exclusively. nih.gov Both secondary and primary amines can be used, leading to tertiary and secondary arylamines, respectively. nih.gov
The table below details various nucleophilic addition reactions to arynes.
| Nucleophile | Aryne Precursor | Product Type | Yield (%) | Reference(s) |
| Phenol (B47542) | 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | Diphenyl ether | Up to 92% | nih.govacs.org |
| 4-Nitrophenol | 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 4-Nitrodiphenyl ether | 70 | acs.org |
| 2-Bromophenol (B46759) | 2-(Trimethylsilyl)phenyl 4-chlorobenzenesulfonate | 2-Bromodiphenyl ether | 89 | acs.org |
| N-Methylaniline | 3-(Trimethylsilyl)pyridin-2-yl triflate | N-Methyl-N-phenylpyridin-2-amine | 33 | nih.gov |
Arynes are powerful building blocks in intramolecular cyclizations and cascade reactions, enabling the rapid construction of complex polycyclic systems. These reactions often involve the generation of an aryne that subsequently participates in a series of bond-forming events within the same molecule or in a rapid sequence with other reagents.
Examples of such transformations include:
Palladium-Catalyzed Cascades: A palladium-catalyzed cascade has been developed that begins with an intramolecular Heck arylation, followed by the trapping of the resulting σ-alkyl-Pd(II) intermediate with benzyne, and concludes with a C–H activation step. um.es This sequence provides access to complex hetero-spirocyclic scaffolds that feature a biaryl motif. um.es
Tandem Cycloadditions: Arynes can participate in tandem cycloaddition sequences. For instance, the reaction of arynes with indenes or benzofurans can proceed through a [4+2] cycloaddition followed by a [2+2] cycloaddition. nih.gov
Pericyclic Cascades: A cascade involving a [2+2] cycloaddition of an aryne with an enamide, followed by a pericyclic ring-opening and an intramolecular [4+2] cycloaddition, has been utilized to produce nitrogen heterocycles with high stereoselectivity. sci-hub.se
A fundamental challenge in the chemistry of unsymmetrically substituted arynes is controlling the regioselectivity of their reactions. The site of nucleophilic attack or cycloaddition is influenced by a combination of steric and electronic factors, as well as the ring strain of the aryne intermediate. sci-hub.se
Key strategies and findings for controlling regioselectivity include:
Electronic and Steric Effects: The substitution pattern on the aryne ring dictates the regiochemical outcome. Electron-withdrawing groups generally direct the nucleophile to the ortho position, while electron-donating groups direct it to the meta position. Steric hindrance also plays a crucial role, guiding the incoming reagent to the less hindered carbon of the aryne triple bond. sci-hub.se
3-Substituted Arynes: The introduction of a substituent at the 3-position of the aryne, such as a silyl (B83357), boryl, or halogen group, is a powerful strategy for achieving high regioselectivity. sci-hub.sesorbonne-universite.fr For example, 3-haloarynes have been shown to provide excellent regiocontrol in cycloaddition and nucleophilic addition reactions. sorbonne-universite.fr
Reaction Conditions: In some cases, regioselectivity can be influenced by the choice of catalyst or reaction conditions. For example, the carbopalladation of a 3-methoxy-substituted aryne showed a 3:1 preference for the isomer where the palladium atom adds closer to the methoxy (B1213986) group, a result of both electronic effects and coordination of the oxygen to the metal center. um.es
A significant application of aryne chemistry is the synthesis of ortho-alkynyl aryl iodides through a copper-catalyzed three-component carboiodination reaction. rsc.orgresearchgate.net This transformation constructs C(sp)-C(sp²) and C(sp²)-I bonds in a single operation, providing rapid access to valuable building blocks for further synthetic elaboration.
The key features of this reaction are:
Reaction Components: The reaction involves an aryne precursor, a terminal alkyne, and an iodine source, brought together by a copper catalyst.
Mechanism: Mechanistic studies suggest a two-step process enabled by copper catalysis. The first step is the formation of a 1-iodo-2-arylacetylene intermediate, which is followed by the insertion of the aryne into the C(sp)–I bond of this intermediate. rsc.org
Scope and Utility: This method is versatile and allows for the expeditious synthesis of a variety of o-alkynyl aryl iodides, which are useful precursors for cross-coupling reactions, cyclizations, and the synthesis of conjugated materials. rsc.orgchemrxiv.org
Cross-Coupling Methodologies
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-silicon (C-Si) bonds allows for sequential and controlled functionalization, providing a pathway to a wide array of substituted aromatic compounds.
The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, is a powerful tool for the alkynylation of aryl halides. wikipedia.orgorganic-chemistry.org this compound serves as an excellent substrate in these reactions, enabling the introduction of alkyne moieties at the ortho position to the trimethylsilyl (B98337) group.
This compound readily participates in Sonogashira coupling reactions with a variety of terminal acetylenes. This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a copper(I) co-catalyst like copper iodide, and an amine base such as piperidine (B6355638) or triethylamine. researchgate.netrsc.organalis.com.my The primary function of the base is to neutralize the hydrogen halide formed during the reaction. wikipedia.org The reaction proceeds under mild conditions, often at room temperature, to afford 1-(trimethylsilyl)-2-(alkynyl)benzene derivatives in high yields. researchgate.net
For instance, the coupling of this compound with trimethylsilylacetylene, followed by desilylation, is a common strategy to introduce an ethynyl (B1212043) group. chim.it This two-step process is often preferred for the synthesis of terminal arylacetylenes. A notable aspect of this methodology is the chemoselectivity, where the C-I bond reacts preferentially over the C-Br bond if both are present in the molecule, allowing for selective alkynylation. researchgate.net
Here's a table summarizing representative Sonogashira coupling reactions of this compound with terminal acetylenes:
| Terminal Alkyne | Catalyst System | Base/Solvent | Product | Yield (%) | Reference |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | 1-(Trimethylsilyl)-2-((trimethylsilyl)ethynyl)benzene | 95 | researchgate.net |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | 1-(Phenylethynyl)-2-(trimethylsilyl)benzene | 98 | researchgate.net |
| 1-Heptyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | 1-(Hept-1-yn-1-yl)-2-(trimethylsilyl)benzene | 96 | researchgate.net |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | 1-((3,3-Dimethylbut-1-yn-1-yl)ethynyl)-2-(trimethylsilyl)benzene | 95 | researchgate.net |
The Sonogashira coupling of this compound provides a direct and efficient route to ortho-alkynyl aryl systems. These structures are valuable intermediates in the synthesis of various fused heterocyclic compounds and polycyclic aromatic hydrocarbons. The presence of the trimethylsilyl group ortho to the newly introduced alkyne allows for further transformations.
A key strategy involves a one-pot desilylation followed by a second Sonogashira coupling. wright.edu This allows for the synthesis of unsymmetrical diarylacetylenes. For example, 3-(2-(trimethylsilylethynyl)phenyl)sydnone, prepared by coupling 3-(2-iodophenyl)sydnone with trimethylsilylacetylene, can be desilylated in situ and then coupled with a different aryl iodide to generate a variety of ortho-alkynyl sydnones. wright.edu
In the context of Sonogashira coupling, the trimethylsilyl (TMS) group on the aromatic ring primarily serves as a stable, protecting group. nih.govgelest.comgelest.comgelest.com Under standard Sonogashira conditions, the C-Si bond remains intact while the more reactive C-I bond undergoes coupling. nih.govgelest.comgelest.comgelest.com This allows for the selective introduction of an alkyne at the position of the iodine atom without affecting the silyl group.
The TMS group offers several advantages. It can enhance the solubility of the molecule in organic solvents, facilitating purification by chromatography. mdpi.com Furthermore, its stability under the reaction conditions ensures that it remains in place until its removal is desired, providing a handle for subsequent synthetic manipulations. gelest.comgelest.com This protective role is crucial for multi-step syntheses where sequential functionalization is required. nih.govgelest.com
Following the Sonogashira coupling, the trimethylsilyl group can be selectively removed to unveil a reactive C-H bond. This process, known as desilylation or protodesilylation, is most commonly achieved using fluoride ion sources. wright.edu Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used reagent for this transformation due to its high efficacy and mild reaction conditions. rsc.orgwright.edumdpi.comresearchgate.net
The desilylation with TBAF is typically performed in a solvent like tetrahydrofuran (B95107) (THF) and proceeds rapidly at room temperature. rsc.org This step is often integrated into a one-pot procedure where the initial Sonogashira product is not isolated. wright.edu For instance, the cross-coupling of an ester of o-iodophenyl acetic acid with trimethylsilylacetylene, followed by in-situ desilylation with TBAF, yields the corresponding terminal alkyne, which can then be subjected to a second Sonogashira coupling. mdpi.com
Other reagents for desilylation include cesium fluoride (CsF), which can sometimes be promoted by the addition of a crown ether. researchgate.net
While the C-Si bond is generally stable under standard Sonogashira conditions, modified protocols have been developed to activate this bond for cross-coupling. nih.govgelest.comgelest.comgelest.com This allows for a "sila-Sonogashira" reaction, providing an alternative to the traditional two-step sequence of desilylation followed by coupling. nih.gov
These modified conditions typically involve the use of a fluoride source, such as TBAF, to activate the C-Si bond. researchgate.net The fluoride ion coordinates to the silicon atom, making the carbon atom more nucleophilic and susceptible to reaction with the palladium catalyst. This approach enables the direct coupling of the silylated aromatic ring with another aryl halide, effectively reversing the roles of the coupling partners.
Palladium-Catalyzed Carbon-Carbon Bond Formation
This compound is a versatile building block in palladium-catalyzed reactions that form new carbon-carbon bonds. This section explores several key transformations, highlighting the compound's utility in constructing complex molecular architectures.
Cascade Diaroylation/Oxidation Reactions
Palladium-catalyzed cascade reactions represent an efficient strategy for the synthesis of complex molecules from simple precursors in a single operation, thereby minimizing waste and maximizing atom economy. In this context, the diaroylation/oxidation of azoarenes using aryl methanes as an acyl source has been developed. core.ac.uk This process involves the palladium(II)-catalyzed C-H activation of the azoarene, followed by reaction with an acyl radical generated in situ from the aryl methane (B114726) under oxidative conditions. core.ac.uk The reaction proceeds through a proposed Pd(II)/Pd(IV) or Pd(III) cycle to afford ortho-acylated azoarenes. core.ac.uk While direct examples involving this compound are not explicitly detailed, the established reactivity of related aryl halides suggests its potential as a coupling partner in similar cascade transformations.
Cyclization Reactions
This compound and its derivatives are valuable substrates in palladium-catalyzed cyclization reactions to form various carbocyclic and heterocyclic systems. These reactions often proceed via an intramolecular Heck-type mechanism or through the formation of an arylpalladium(II) intermediate that subsequently undergoes intramolecular carbopalladation of a tethered unsaturation. sinica.edu.twdiva-portal.org
For instance, the palladium(0)-catalyzed cyclization of (2-iodophenyl)alkynes can lead to the stereodefined formation of exocyclic indans and tetralins. sinica.edu.tw The alkenylpalladium(II) intermediate generated after the initial intramolecular arylation of the alkyne can be trapped by a cross-coupling partner, such as phenylzinc chloride, to regenerate the palladium(0) catalyst and yield the final product. sinica.edu.tw
In a different approach, palladium-catalyzed annulation of arynes, generated in situ from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, with ortho-halostyrenes provides a direct route to 9-fluorenylidenes. nih.gov This reaction is believed to proceed through the formation of an arylpalladium(II) intermediate which adds to the aryne, followed by intramolecular carbopalladation and β-hydride elimination. nih.gov Given that this compound can serve as a precursor to benzyne, its application in such cascade cyclizations is highly plausible.
Furthermore, palladium-catalyzed cascade cyclization of di-(o-iodophenyl)sulfonylguanidines with isocyanides has been developed for the synthesis of fused quinazolines, demonstrating the utility of o-iodoaryl compounds in constructing complex heterocyclic frameworks. nih.gov
Table 1: Examples of Palladium-Catalyzed Cyclization Reactions
| Starting Material | Catalyst System | Product Type | Ref. |
| (2-Iodophenyl)alkynes | Pd(PPh₃)₄, Phenylzinc chloride | Exocyclic indans/tetralins | sinica.edu.tw |
| ortho-Halostyrenes | Pd(0), Aryne precursor | 9-Fluorenylidenes | nih.gov |
| Di-(o-iodophenyl)sulfonylguanidines | Palladium catalyst, Isocyanide | Fused quinazolines | nih.gov |
Carbonylative Synthesis of Benzosilinones
A notable application of this compound derivatives is in the palladium-catalyzed carbonylative synthesis of benzosilinones. A procedure has been developed for the synthesis of these silicon-containing heterocycles from (2-iodophenyl)hydrosilanes and terminal alkynes. researchgate.netsnnu.edu.cncatalysis.deuic.edu This reaction involves the insertion of carbon monoxide and the formation of a six-membered ring containing a silicon atom. researchgate.net The proposed mechanism includes a syn-5-exo-dig cyclization, followed by carbon monoxide insertion and subsequent nucleophilic displacement. researchgate.net This methodology provides an efficient route to valuable benzosilinone scaffolds.
Cross-Coupling with Aryldiazonium Salts
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of biaryl linkages. This compound can participate in such reactions with aryldiazonium salts. Aryldiazonium salts are advantageous coupling partners as they are readily prepared and provide a clean reaction with the evolution of nitrogen gas as the only byproduct. google.com The cross-coupling of arylsilanes with aryldiazonium tetrafluoroborates, catalyzed by palladium chloride, has been shown to be an effective method for the synthesis of unsymmetrical biaryls. google.com The trimethylsilyl group in this compound can act as a handle for further transformations or can be removed after the coupling reaction. This reaction offers a valuable alternative to other cross-coupling methods like the Suzuki or Stille reactions. google.com
Table 2: Palladium-Catalyzed Cross-Coupling of this compound with Aryldiazonium Salts
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |
| This compound (as an arylsilane) | Aryldiazonium tetrafluoroborate | PdCl₂ | Unsymmetrical biaryl | google.com |
Oxidative Biaryl Cross-Coupling of Organometallics
While traditional cross-coupling reactions often involve a pre-formed organometallic reagent and an organic halide, oxidative cross-coupling reactions have emerged as a powerful alternative. These reactions typically involve the coupling of two different organometallic reagents or an organometallic reagent with a C-H bond, often promoted by an oxidant. Gold-catalyzed oxidative biaryl cross-coupling of organometallics has been reported, although the direct involvement of this compound was noted to be challenging under the specified conditions. researchgate.net However, the broader field of transition-metal-catalyzed oxidative coupling, including palladium catalysis, offers potential avenues for the utilization of this compound. researchgate.net For instance, palladium(II)-catalyzed oxidative coupling reactions often proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, with an external oxidant regenerating the active catalyst. nih.gov The development of suitable conditions could enable the oxidative coupling of this compound with other organometallic partners.
Silyl Group Transformations in Coupling Sequences
The trimethylsilyl group in this compound is not merely a passive spectator in coupling reactions but can be strategically employed and transformed. In many palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, the C-Si bond remains intact, allowing the silyl group to serve as a protecting group for a terminal alkyne. nih.govthieme-connect.com This enables selective reaction at the C-I bond.
Following the initial coupling reaction, the silyl group can be removed (protiodesilylation) or converted into other functional groups. nih.gov For instance, after a Sonogashira coupling of this compound with a terminal alkyne, the resulting silylated biarylalkyne can be desilylated to yield the corresponding terminal alkyne. This two-step sequence allows for the introduction of an ethynyl group at the ortho position of the newly formed biaryl.
Furthermore, under specific conditions, the C-Si bond itself can participate in cross-coupling reactions. This "sila-Sonogashira" reaction, where an alkynylsilane couples with an aryl halide, demonstrates the versatile reactivity of the silyl group. nih.gov This dual reactivity of the iodo and trimethylsilyl functionalities in this compound makes it a highly valuable and versatile reagent in sequential coupling strategies for the synthesis of complex organic molecules.
Other Advanced Synthetic Manipulations
Beyond its more common applications, this compound and its analogues are instrumental in several other sophisticated synthetic strategies, enabling the construction of complex molecular architectures.
Generation of Organolithium Reagents from this compound Derivatives
The generation of organolithium reagents through halogen-lithium exchange is a cornerstone of modern organic synthesis, providing access to highly reactive carbanionic species. libretexts.org Derivatives of this compound are excellent precursors for the formation of aryllithium reagents. The carbon-iodine bond is readily cleaved by organolithium bases, such as n-butyllithium, to generate the corresponding 2-(trimethylsilyl)phenyllithium. researchgate.net This process is highly efficient due to the high reactivity of the C-I bond towards lithium-halogen exchange. libretexts.org
The resulting organolithium species is a powerful nucleophile and a strong base, capable of reacting with a wide array of electrophiles. This reactivity allows for the introduction of various functional groups at the ortho-position of the trimethylsilyl group. For instance, these aryllithium reagents can be trapped with carbonyl compounds, alkyl halides, and other electrophilic species to form new carbon-carbon and carbon-heteroatom bonds. researchgate.netrug.nl
A key advantage of using this compound derivatives is the subsequent synthetic utility of the trimethylsilyl group. This group can be retained as a steric directing group or can be transformed into other functional groups, such as a hydroxyl group, further enhancing the synthetic versatility of this methodology. The generation of aryllithium reagents from aniline (B41778) derivatives has also been explored, highlighting the ongoing research into expanding the scope of these powerful intermediates. kyoto-u.ac.jp
Use as a Latent Hydroxyl Group in Glycoside Synthesis
In the complex field of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving stereoselective glycosylations. This compound derivatives have been ingeniously employed as precursors to latent hydroxyl groups in the synthesis of glycosides. nih.govacs.org This approach involves incorporating a modified (2-iodophenyl) group into a protecting group acetal (B89532), which can later be unmasked to reveal a hydroxyl group at a specific position.
One notable example is the use of a 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal as a protecting group for thioglycoside donors. nih.govacs.org This protecting group is readily introduced and serves two critical functions. Firstly, it directs the stereochemical outcome of the glycosylation reaction, favoring the formation of the desired β-mannopyranosides. nih.gov Secondly, the iodoaryl moiety provides a handle for a subsequent radical fragmentation reaction.
Following the glycosylation, treatment with a radical initiator, such as tributyltin hydride and AIBN, triggers a cascade reaction. The aryl radical generated from the C-I bond cleavage undergoes a fragmentation process, ultimately leading to the formation of a 6-deoxy sugar, such as a β-rhamnopyranoside. nih.govconicet.gov.ar This strategy effectively transforms the C-6 hydroxyl group, initially masked by the acetal, into a deoxy center, showcasing the utility of the (2-iodophenyl) group as a latent hydroxyl equivalent. This methodology has been successfully applied in the total synthesis of complex bacterial oligosaccharides. chimia.ch
Transformations involving Hypervalent Iodine Reagents derived from Analogues
Hypervalent iodine reagents have emerged as powerful and environmentally benign oxidizing agents in organic synthesis. arkat-usa.orgnih.gov Analogues of this compound can be converted into a variety of hypervalent iodine(III) and iodine(V) compounds, which then participate in a wide range of oxidative transformations. acs.orgdiva-portal.org
The synthesis of these hypervalent iodine reagents typically involves the oxidation of the iodoarene precursor. diva-portal.org For example, diaryliodonium salts can be prepared from iodoarenes and are highly effective arylating agents for a variety of nucleophiles. acs.orgdiva-portal.org The presence of the ortho-trimethylsilyl group can influence the reactivity and stability of these reagents.
Furthermore, cyclic hypervalent iodine reagents, such as benziodoxolones, can be synthesized from ortho-substituted iodoarenes. nih.gov These reagents are known to mediate a variety of transformations, including trifluoromethylations, azidations, and other group transfer reactions. researchgate.net The development of chiral hypervalent iodine reagents derived from analogues of this compound has also opened up avenues for enantioselective transformations. cardiff.ac.ukle.ac.uk The unique reactivity of these hypervalent iodine compounds, often complementary to transition metal catalysis, makes them valuable tools for modern synthetic chemistry. beilstein-journals.orguab.cat
Mechanistic and Theoretical Investigations of 2 Iodophenyl Trimethylsilane Chemistry
Experimental Mechanistic Elucidation
Experimental techniques provide tangible evidence of reaction pathways, intermediates, and the influence of various factors on the reaction outcome.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for monitoring the progress of chemical reactions by separating and identifying the components of a reaction mixture over time. In studies related to the reactivity of silyl-aryl compounds, GC-MS has been instrumental in identifying transient intermediates.
For instance, in a reaction involving 3-trimethylsilyl 2-iodo benzo[b]thiophene, a structural analog of (2-Iodophenyl)trimethylsilane, researchers used GC-MS to monitor the reaction's course. chemrxiv.org This analysis revealed that the starting material was first consumed to form an intermediate, 2,3-diiodothianaphthene, which was then converted to the final product, 3-iodobenzo[b]thiophene. chemrxiv.org This type of monitoring provides direct evidence for the stepwise nature of a reaction, allowing chemists to postulate and verify mechanistic pathways. Similarly, GC-MS is frequently employed to monitor the conversion rates in various reactions involving functionalized aryl iodides. rsc.orgthieme-connect.comcardiff.ac.uk
To determine whether a reaction proceeds through a radical mechanism, scientists often introduce a radical scavenger into the reaction mixture. If the reaction is inhibited or stopped, it provides strong evidence for the involvement of radical intermediates.
In the context of aryne generation from 2-iodophenyl derivatives, a Diels-Alder reaction was performed in the presence of 1,9-dihydroanthracene, a known radical scavenger. The reaction proceeded to give excellent yields, indicating that the process was not mediated by radicals. chemrxiv.org
Conversely, studies on the intramolecular cyclization of N-allyl-N-(2-iodophenyl)acetamide under visible light demonstrate a clear radical pathway. scispace.comrsc.org When the reaction was conducted in the presence of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), a common radical scavenger, the desired transformation was completely inhibited. scispace.comrsc.org Further analysis by mass spectrometry confirmed the formation of an adduct between TEMPO and the tris(trimethylsilyl)silane (B43935) (TTMSS) reagent, which implies the generation of a silyl-centered radical. scispace.comrsc.org Quantum yield experiments in this study also suggested a radical-chain process. rsc.org
Table 1: Summary of Radical Scavenger Studies
| Reaction System | Radical Scavenger Used | Observation | Conclusion | Reference |
|---|---|---|---|---|
| Aryne generation from a 2-iodophenyl derivative | 1,9-dihydroanthracene | Reaction proceeded with high yield | Reaction does not involve a radical-mediated process | chemrxiv.org |
| Visible-light induced cyclization of N-allyl-N-(2-iodophenyl)acetamide | TEMPO | Complete inhibition of the desired reaction | Reaction proceeds via a radical pathway | scispace.comrsc.org |
In metal-catalyzed reactions, the ligands coordinated to the metal center play a critical role in determining the reaction's efficiency, selectivity, and even the reaction pathway itself. For reactions involving 2-iodoaryl compounds, the choice of ligand can dramatically alter the outcome.
In palladium-catalyzed silylation of aryl iodides, a more general catalyst system was developed using palladium(0) dibenzylideneacetone (B150790) with 2-(di-tert-butylphosphino)biphenyl (B1301956) as a ligand. This system effectively activates aryl iodides for silylation. acs.org The chemoselectivity of palladium-catalyzed cyclization reactions of (2-iodoanilino)carbonyl compounds can be controlled by the addition of bidentate ligands, which leads to the nearly exclusive formation of indoles. researchgate.net
In other systems, the choice of ligand can influence regioselectivity. For example, in the cobalt-catalyzed reaction of 1-(trimethylsilyl)alk-1-ynes, a CoBr₂(py-imin) ligand favored the formation of the meta regioisomer, whereas a CoBr₂(dppe) ligand favored the para isomer. nih.gov Additives can also function similarly to ligands; in the generation of aryne from 2-iodophenyl trifluoromethanesulfonate (B1224126), the presence and amount of 18-crown-6 (B118740) ether, which complexes the cesium cation, was found to be important for the reaction to proceed. chemrxiv.org Furthermore, the stereoselectivity of reactions, such as the reduction of cyclohexanones, has been shown to be influenced by electronic effects, which are modulated by the ligand environment. acs.org
Table 2: Influence of Ligands and Additives on Reactions of 2-Iodoaryl Systems
| Catalyst/Reagent System | Ligand/Additive | Effect | Reference |
|---|---|---|---|
| Pd(dba)₂ | 2-(di-tert-butylphosphino)biphenyl | Activates aryl iodides for silylation | acs.org |
| Palladium Catalyst | Bidentate Ligands | Controls chemoselectivity, favoring indole (B1671886) formation | researchgate.net |
| CoBr₂ | py-imin vs. dppe | Controls regioselectivity in alkyne reactions | nih.gov |
| CsF | 18-crown-6 | Enables aryne generation from a 2-iodophenyl precursor | chemrxiv.org |
Computational Chemistry and Theoretical Studies
Computational chemistry provides deep insights into reaction mechanisms, transition states, and molecular properties that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, reaction energies, and transition state structures.
In the study of palladium-catalyzed cyclization of (2-iodoanilino)carbonyl compounds, DFT calculations were used to explore the competitive reaction pathways. researchgate.net These calculations helped to explain the experimental observation that different products (fused six-membered vs. five-membered rings) could be obtained by changing reactants and additives. The theoretical models elucidated the formation of a key four-membered palladacycle intermediate from which competitive nucleophilic addition and α-arylation reactions occur. researchgate.net DFT has also been employed to investigate the geometric properties of various heterocyclic compounds derived from reactions involving iodo-phenyl precursors. researchgate.netnih.gov Such calculations are essential for rationalizing observed product distributions and for designing more selective catalysts and reaction conditions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of reactions. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. numberanalytics.commalayajournal.org A small HOMO-LUMO gap generally suggests high reactivity. numberanalytics.com
For a molecule like this compound, FMO analysis can predict its behavior in reactions. For example, in a palladium-catalyzed cross-coupling reaction, the initial step is often the oxidative addition of the C-I bond to the metal center. FMO theory would describe this as an interaction between the HOMO of the palladium(0) catalyst and the LUMO, which is associated with the C-I antibonding orbital, of the this compound. Analysis of the shapes and energies of these orbitals can help explain the facility of this key bond-breaking step.
Table 3: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Term | Definition | Significance in Reactivity | Reference |
|---|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The molecular orbital of highest energy that is occupied by electrons. | Responsible for the electron-donating ability of a molecule. | numberanalytics.comlibretexts.org |
| LUMO (Lowest Unoccupied Molecular Orbital) | The molecular orbital of lowest energy that is not occupied by electrons. | Responsible for the electron-accepting ability of a molecule. | numberanalytics.comlibretexts.org |
| HOMO-LUMO Gap | The energy difference between the HOMO and the LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. | numberanalytics.commalayajournal.org |
Investigation of Transition States and Energy Barriers
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These studies provide critical insights into the feasibility and pathways of its transformations by identifying transition states and quantifying their associated energy barriers.
A key aspect of the reactivity of this compound is the relative weakness of the carbon-iodine bond compared to other carbon-halogen bonds. DFT simulations have shown that on coinage metal surfaces, the energy barriers for deiodination are significantly lower than for debromination, a factor that influences the activation temperatures and selectivity in reactions like Ullmann coupling.
In the context of aryne formation, a primary reaction pathway for this compound, the transition state involves the concerted or sequential departure of the iodide and the trimethylsilyl (B98337) group. The most common method for generating the benzyne (B1209423) intermediate is the Kobayashi method, which uses a fluoride (B91410) ion source to fragment a 2-(trimethylsilyl)phenyl triflate. nih.gov While specific energy values for the transition state of this compound itself are not detailed in the available literature, analogous computational studies on aryne formation and trapping provide a model for understanding these processes. researchgate.net For instance, DFT studies on the Diels-Alder reactions of arynes help to elucidate the geometries and energies of the transition states involved. researchgate.net The energy required to deform the aryne and the interacting nucleophile to the transition state geometry is a key factor controlling regioselectivity. acs.org
Table 1: Qualitative Analysis of Energy Barriers in Reactions of this compound
| Reaction Type | Key Transformation | Nature of Energy Barrier | Influencing Factors |
|---|---|---|---|
| Aryne Formation | Elimination of I⁻ and TMS⁺ | Relatively low, facilitated by a fluoride source | Strength of the Si-F bond formed; stability of the leaving groups. |
| Ullmann Coupling | C-I bond cleavage on a metal surface | Lower than corresponding C-Br or C-Cl cleavage | Metal surface type (e.g., Ag, Cu); temperature. |
| Radical Cyclization | Homolytic cleavage of the C-I bond | Dependent on the radical initiator (e.g., light, chemical) | Wavelength of light; type of radical initiator/mediator. |
| Heck Cyclization | Oxidative addition to a Pd(0) center | Dependent on the palladium catalyst and ligands | Ligand type; solvent; temperature. |
Elucidation of Reaction Pathways and Intermediates
The versatility of this compound stems from its ability to proceed through several distinct reaction pathways, each characterized by unique intermediates.
Aryne Intermediates: One of the most significant reaction pathways is its role as a benzyne precursor. nih.gov The process is typically initiated by a fluoride source, which attacks the silicon atom. This activation facilitates the elimination of the trimethylsilyl group and the iodide, generating the highly reactive benzyne intermediate. nih.gov This intermediate can then be trapped by a wide range of nucleophiles or participate in cycloaddition reactions. nih.govcore.ac.uk Mechanistic studies propose that this dehalogenative activation is a key step, leading to the in-situ generation of the aryne.
Radical Intermediates: Under visible-light photoredox conditions, this compound and its derivatives can undergo homolytic cleavage of the carbon-iodine bond. This process, often mediated by a hydrogen atom transfer agent like tris(trimethylsilyl)silane (TTMSS), generates an aryl radical intermediate. This radical species can then participate in subsequent reactions, such as intramolecular cyclization, to form complex heterocyclic structures like indolines.
Organometallic Intermediates: In transition-metal-catalyzed reactions, particularly those involving palladium, this compound engages in pathways defined by organometallic intermediates. For example, in palladium-catalyzed carbonylative synthesis, the reaction proceeds through a palladium(0) catalyst which undergoes oxidative addition with the C-I bond to form a palladium(II) complex. analis.com.my Similarly, in asymmetric Heck cyclizations, the reaction of N-(2-iodophenyl) amides generates crucial η³-allylpalladium intermediates, which are then captured intramolecularly to yield spiro-oxindoles. The formation of these palladium intermediates is central to the catalytic cycle and dictates the outcome of the reaction.
Table 2: Key Reaction Pathways and Intermediates of this compound
| Pathway | Initiator/Catalyst | Key Intermediate(s) | Subsequent Reaction |
|---|---|---|---|
| Aryne Formation | Fluoride ion (e.g., CsF) | Benzyne | Nucleophilic addition, Cycloaddition |
| Radical Formation | Visible Light, TTMSS | Aryl radical | Intramolecular cyclization |
| Heck Cyclization | Pd(0) complexes | Arylpalladium(II) species, η³-Allylpalladium complexes | Intramolecular C-C bond formation |
| Sonogashira Coupling | Pd(0)/Cu(I) | Arylpalladium(II) halide, Copper acetylide | C-C cross-coupling |
Global Chemical Reactivity Descriptors (GCRD) Analysis
Conceptual Density Functional Theory (CDFT) provides a powerful framework for understanding and predicting the chemical reactivity of molecules through a set of parameters known as Global Chemical Reactivity Descriptors (GCRDs). nih.govtaylorfrancis.com These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and offer quantitative measures of a molecule's stability and reactivity tendencies. nih.govresearchgate.net
While specific GCRD values for this compound are not reported in the surveyed literature, the principles of CDFT allow for a qualitative prediction of its behavior. The descriptors help to understand the relationship between structure, stability, and global chemical reactivity. nih.govresearchgate.net For instance, a small HOMO-LUMO energy gap generally indicates high reactivity. mdpi.com The electrophilicity index (ω) is particularly useful for quantifying the electrophilic character of a species, which is relevant for understanding the reactivity of intermediates like benzyne. mdpi.com
The primary GCRDs and their interpretations are summarized below.
Table 3: Global Chemical Reactivity Descriptors (GCRD) from Conceptual DFT
| Descriptor | Symbol | Formula (Koopman's Theorem) | Chemical Interpretation |
|---|---|---|---|
| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity | χ | χ = (I + A) / 2 | Measures the tendency of a molecule to attract electrons. |
| Chemical Potential | μ | μ = -χ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration; indicates stability. mdpi.com |
| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; a measure of the molecule's polarizability and reactivity. mdpi.com |
| Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons; a good electrophile has a high ω value. mdpi.com |
Derivatives and Analogues of 2 Iodophenyl Trimethylsilane in Research
Ethynyl-Substituted Analogues: (2-Iodophenyl)ethynyltrimethylsilane
Ethynyl-substituted analogues, such as ((4-Iodophenyl)ethynyl)trimethylsilane (B163838) and its isomers, are important building blocks in organic and materials chemistry. smolecule.com These compounds combine the reactivity of an aryl iodide with the synthetic versatility of a protected alkyne.
Synthesis and Reactions: The most common route to these compounds is the Sonogashira cross-coupling reaction. smolecule.comanalis.com.my This palladium-catalyzed reaction couples a dihaloarene with a terminal alkyne like ethynyltrimethylsilane. For example, ((4-iodophenyl)ethynyl)trimethylsilane can be synthesized by reacting 1,4-diiodobenzene (B128391) with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper(I) co-catalyst. analis.com.my
Research Findings: These analogues are extensively used as versatile reagents in the synthesis of more complex molecules. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne, which can be selectively removed (desilylation) to reveal a reactive terminal acetylene (B1199291) for further transformations. smolecule.com The aryl iodide moiety is a handle for various cross-coupling reactions.
Researchers have utilized these compounds in several key areas:
Molecular Wires: They serve as fundamental units for constructing conjugated systems with potential applications in molecular electronics. smolecule.com
Organic Synthesis: They are building blocks for pharmaceuticals and other biologically active compounds. smolecule.com For instance, they can be coupled with other acetylenic compounds, like 4-ethynylaniline, via another Sonogashira reaction to create extended, rigid molecular scaffolds. analis.com.my
Material Science: They are employed in the development of new materials with specific electronic and optical properties. smolecule.com
A typical reaction sequence involves a Sonogashira coupling using the iodo-group, followed by desilylation of the alkyne and a subsequent coupling reaction at the newly exposed terminal alkyne position. smolecule.comanalis.com.my
Table 1: Applications of (Iodophenyl)ethynyltrimethylsilane Analogues
| Application Area | Description of Use | Key Reactions |
| Organic Synthesis | Building block for complex molecules and pharmaceutical intermediates. | Sonogashira Coupling, Desilylation |
| Material Science | Synthesis of conjugated polymers and materials with desired optical/electronic properties. | Cross-Coupling Reactions |
| Medicinal Chemistry | Used in the synthesis of potential pharmaceutical compounds. | Nickel-Catalyzed Cross-Coupling |
Aryl Triflate Derivatives: 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonates
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126), often referred to as a "Kobayashi precursor," is a highly valued and versatile derivative for the generation of benzyne (B1209423) (o-benzyne). acs.orgresearchgate.netrsc.org The triflate (TfO-) group is an excellent leaving group, facilitating the formation of the aryne intermediate under exceptionally mild conditions. rsc.orgnih.gov
The key utility of this compound is its reaction with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), at room temperature. acs.orgrsc.org The fluoride ion attacks the silicon atom, triggering a 1,2-elimination of the trimethylsilyl group and the triflate leaving group to generate the highly reactive benzyne intermediate. nih.gov
Research Findings: The mild conditions for benzyne generation from 2-(trimethylsilyl)phenyl triflates have led to a renaissance in aryne chemistry. rsc.orgnih.gov Researchers have used these precursors to explore a vast range of reactions.
Cycloaddition Reactions: The generated benzyne readily participates in [4+2] Diels-Alder reactions with dienes like furan (B31954) and pentafulvenes to create benzo-fused bicyclic systems. nih.gov
Multicomponent Coupling: These precursors enable domino or cascade reactions where the aryne intermediate is trapped by a nucleophile, and the resulting aryl anion is intercepted by an electrophile, all in a single pot. nih.govmdpi.com This has been used to synthesize complex heterocycles like coumarins and benzofurans. mdpi.com
Tandem Rearrangement/Cyclization: In a novel transformation, fluoride treatment of a bromo-substituted 2-(trimethylsilyl)phenyl triflate led to an unexpected tandem thia-Fries rearrangement and cyclization, affording phenoxathiin-dioxide structures. rsc.org This highlights that reaction pathways can be complex and may compete with simple aryne formation. rsc.org
The ability to generate arynes under mild conditions tolerates a wide variety of functional groups, significantly broadening the scope of accessible molecular structures. acs.org
Hypervalent Iodine Derivatives: Phenyl[2-(trimethylsilyl)phenyl]iodonium Salts
Phenyl[2-(trimethylsilyl)phenyl]iodonium salts, particularly the triflate salt, are another class of highly efficient and stable benzyne precursors. orgsyn.orgchemicalbook.comorgsyn.org These hypervalent iodine compounds offer the advantage of generating benzyne under mild, neutral conditions. orgsyn.org
Synthesis and Stability: These iodonium (B1229267) salts are typically prepared in a two-step process from commercially available reagents. orgsyn.orgorgsyn.org The synthesis involves the reaction of 1,2-bis(trimethylsilyl)benzene (B95815) with (diacetoxyiodo)benzene (B116549) in the presence of trifluoromethanesulfonic acid. orgsyn.org The resulting product is a stable, crystalline solid that can be handled easily without special precautions. orgsyn.org Researchers have also developed derivatives with long alkyl chains to improve their solubility in common organic solvents like THF and toluene, which enhances their utility in trapping reactions. thieme-connect.com
Research Findings: The high leaving group ability of the hypervalent iodine moiety makes these salts excellent benzyne precursors. orgsyn.org Benzyne is generated upon treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). orgsyn.org
Key research applications include:
Trapping Reactions: The generated benzyne can be efficiently trapped by various arynophiles. For example, reaction with furan or tetraphenylcyclopentadienone (B147504) gives the corresponding Diels-Alder adducts in high yields. thieme-connect.com
Synthesis of Hetaryldienes: These salts are used as a source of benzyne for synthesizing complex organic structures like hetaryldienes and azadienes. chemicalbook.com
Mild Reaction Conditions: The ability to generate a highly reactive intermediate under neutral conditions is a significant advantage, allowing for the presence of sensitive functional groups that would not survive harsher, strongly basic methods of aryne generation. orgsyn.org
Table 2: Comparison of Benzyne Precursors
| Precursor Class | Structure Example | Generation Conditions | Key Advantages |
| Aryl Triflate Derivatives | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride source (e.g., CsF, TBAF), room temp. | Mild conditions, high versatility, tolerates many functional groups. acs.orgrsc.org |
| Hypervalent Iodine Derivatives | Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate | Fluoride source (e.g., TBAF), neutral conditions. | Stable crystalline solid, high efficiency, mild and neutral generation. orgsyn.orgorgsyn.org |
Functionalized Arylsilane Precursors in Tandem Reactions
A major advance in modern synthetic chemistry is the use of functionalized arylsilane precursors in tandem or cascade reactions. These processes allow for the construction of complex molecules in a single operation by combining multiple bond-forming events, which is highly step-economical. nih.gov Precursors such as ortho-(trimethylsilyl)aryl triflates are central to this strategy. mdpi.com
Research Findings: The generation of an aryne from a functionalized precursor sets the stage for a sequence of reactions.
Domino Three-Component Coupling: Researchers have developed a domino three-component coupling of an aryne (from a triflate precursor), dimethylformamide (DMF), and an active methylene (B1212753) compound like diethyl malonate. mdpi.com This process involves the initial insertion of the aryne into the C=O bond of DMF, followed by trapping of the unstable intermediate by the malonate enolate, ultimately leading to the formation of coumarin (B35378) derivatives. mdpi.com
Synthesis of Dihydrobenzofurans: By changing the active methylene component to an α-chloroenolate, the reaction pathway shifts to produce functionalized dihydrobenzofurans. mdpi.com
1,2-Benzdiyne and "Sesquibenzyne" Chemistry: Advanced precursors have been designed to act as "sesquibenzyne" synthons, effectively generating two aryne-like reactive sites in a domino fashion. nih.gov This allows for complex cascade transformations, including double nucleophilic additions and domino nucleophilic-pericyclic reaction processes, to create polysubstituted arenes. nih.gov
Transition-Metal-Free Arylations: Arynes generated from these precursors can be used in multicomponent couplings triggered by nucleophiles like N-heterocycles (e.g., pyridine (B92270), quinoline) or phosphines. nih.gov This strategy allows for the synthesis of complex spiro-heterocycles and benzooxaphospholes without the need for transition metal catalysts. nih.gov
These tandem strategies demonstrate the power of aryne chemistry to rapidly build molecular complexity from relatively simple, functionalized arylsilane starting materials.
Other Halogenated Arylsilanes and Heteroarylsilanes
Beyond iodo- and triflate-substituted arylsilanes, the field extends to other halogenated (bromo, chloro) arylsilanes and, importantly, to heteroarylsilanes where the benzene (B151609) ring is replaced by a heterocycle like pyridine or thiophene. escholarship.orgsigmaaldrich.com These compounds offer complementary reactivity and provide access to a broader range of chemical structures.
Synthesis and Stability: Halogenated and heteroarylsilanes can be synthesized via iridium-catalyzed C-H silylation of the corresponding haloarenes or heteroarenes. escholarship.orgnih.gov For example, 3-iodothiophene, 3-bromothiophene, and 3-chlorothiophene (B103000) can be silylated in moderate to high yields. escholarship.org A key advantage of arylsilanes, including these analogues, is that they are often more stable than their corresponding arylboronate counterparts, which are common in cross-coupling chemistry. nih.gov
Research Findings:
Heterocyclic Aryne Precursors: Silyltriflate precursors to "indolynes" (from indoles) and "pyridynes" (from pyridines) have been developed. sigmaaldrich.com These heterocyclic arynes are powerful intermediates for synthesizing functionalized heterocycles, which are privileged structures in medicinal chemistry. Like their benzyne counterparts, they can be generated under mild fluoride-based conditions and trapped in cycloadditions or by nucleophiles. sigmaaldrich.com
Cross-Coupling Reactions: Halogenated arylsilanes can participate in copper-mediated cross-coupling reactions. For instance, heptamethyltrisiloxylarenes undergo oxidative coupling with a broad range of nitrogen nucleophiles to form C-N bonds, providing a route to complex arylamines. nih.gov
Complementary Reactivity: The presence of different halogens or heteroatoms influences the electronic properties and reactivity of the aryne precursor. A halide present on the ring can direct the regioselectivity of nucleophilic addition to the aryne intermediate. sigmaaldrich.com This allows for fine-tuned control over the final product structure.
The development of these varied arylsilane and heteroarylsilane precursors continues to expand the synthetic chemist's toolbox, enabling the efficient and selective synthesis of diverse and highly functionalized aromatic and heteroaromatic compounds.
Q & A
Q. What are the established synthetic routes for preparing (2-iodophenyl)trimethylsilane, and how are intermediates characterized?
this compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-iodophenyllithium with chlorotrimethylsilane in anhydrous tetrahydrofuran (THF) under inert conditions . Intermediates like 2-iodophenyllithium require rigorous characterization using and NMR to confirm regioselectivity and purity. Gas chromatography-mass spectrometry (GC-MS) is recommended to monitor reaction progress and identify byproducts .
Q. How can researchers optimize reaction conditions for C–H silylation using this compound?
Optimization involves screening catalysts (e.g., KOBu, CuI) and solvents (e.g., DMF, THF) to enhance silylation efficiency. Reaction parameters such as temperature (60–100°C) and silane stoichiometry (1.2–2.0 equivalents) should be systematically varied. Mechanistic studies using kinetic isotopic effects (KIE) or deuterium labeling can clarify whether the process proceeds via radical or ionic pathways .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : NMR to confirm silyl group integration and / NMR for aryl substituent analysis.
- X-ray crystallography : To resolve molecular geometry and confirm regiochemistry in crystalline derivatives .
- FT-IR : Identification of Si–C and C–I bond vibrations (e.g., Si–C stretches at ~1250 cm) .
Advanced Research Questions
Q. How do computational methods aid in understanding the reactivity of this compound in cross-coupling reactions?
Density functional theory (DFT) calculations can model transition states and activation barriers for reactions like Suzuki-Miyaura coupling. For example, studying the oxidative addition of the C–I bond to palladium catalysts reveals electronic effects of the trimethylsilyl group on reaction kinetics. Solvent effects are simulated using polarizable continuum models (PCM) to predict regioselectivity .
Q. What strategies address contradictions in reported catalytic cycles for this compound-mediated trifluoromethylation?
Discrepancies in proposed mechanisms (e.g., radical vs. polar pathways) are resolved through:
Q. How does the thermolytic stability of this compound impact its utility in high-temperature reactions?
Thermolysis studies (e.g., TGA/DSC) reveal decomposition thresholds (~200–250°C) and byproduct profiles (e.g., iodobenzene, hexamethyldisiloxane). Computational modeling of bond dissociation energies (BDEs) for Si–C and C–I bonds predicts stability under varying conditions. These insights guide reactor design for high-temperature applications like chemical vapor deposition (CVD) .
Q. What role does the trimethylsilyl group play in directing electrophilic substitution on the aryl ring?
The electron-donating trimethylsilyl group activates specific positions (e.g., para to iodine) for electrophilic attack. Competitive experiments with substituted aryl silanes and Hammett plots quantify directing effects. X-ray crystallography of intermediates (e.g., silyl-stabilized carbocations) provides structural evidence .
Q. How can researchers mitigate competing side reactions in the synthesis of this compound-based heterocycles?
Side reactions (e.g., desilylation or iodine displacement) are minimized by:
- Protecting groups : Using tert-butyldimethylsilyl (TBS) groups to shield reactive sites.
- Low-temperature conditions : Slowing down undesired pathways in imidazole or phosphazene syntheses.
- Catalyst tuning : Employing Pd/NHC complexes to enhance selectivity in cross-coupling steps .
Methodological Guidelines
- Data Contradiction Analysis : Compare experimental results (e.g., yields, regioselectivity) with computational predictions. Use statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility .
- Experimental Design : Follow factorial design (e.g., Box-Behnken) to optimize multi-variable reactions. Include control experiments (e.g., silane-free conditions) to isolate mechanistic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
